molecular formula C15H24O2 B3037177 Farnesoic acid CAS No. 462-11-3

Farnesoic acid

Cat. No.: B3037177
CAS No.: 462-11-3
M. Wt: 236.35 g/mol
InChI Key: WJHFZYAELPOJIV-IJFRVEDASA-N
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Mechanism of Action

Target of Action

Farnesoic acid (FA) primarily targets the Candida albicans , a clinically important dimorphic fungus. It interacts with the Pho81 and Hot1 components of the phosphate starvation response signal transduction pathway . In crustaceans and insects, FA is involved in the juvenile hormone (JH) biosynthetic pathway, where it is converted to methyl farnesoate (MF) by the enzyme this compound O-methyltransferase (FAMeT) .

Mode of Action

FA acts as a quorum-sensing molecule in Candida albicans, preventing the yeast-to-mycelial conversion . It blocks mycelial development by inducing the expression of PHO81 via a previously unknown transcriptional activator of PHO81, CaHot1p . In crustaceans and insects, FA is methylated by FAMeT to produce MF, a critical step in the JH biosynthetic pathway .

Biochemical Pathways

FA is part of the mevalonate pathway (MVP), which is shared by most organisms and leads to the formation of farnesyl diphosphate (FPP), a precursor of JH . In Candida albicans, FA accumulation inhibits the yeast-to-mycelial morphologic transition . In crustaceans and insects, FA is a key intermediate in the JH biosynthetic pathway, being converted to MF by FAMeT .

Result of Action

In Candida albicans, the accumulation of FA prevents the yeast-to-mycelial conversion, thereby influencing the organism’s growth and virulence . In crustaceans and insects, the conversion of FA to MF by FAMeT is a crucial step in the production of JH, which regulates growth, development, metamorphosis, and reproduction .

Action Environment

The action of FA can be influenced by environmental factors. For instance, in Candida albicans, the yeast-to-mycelial morphologic transition, which FA inhibits, depends on the inoculum size of liquid cultures . In the context of crustaceans and insects, the role of FA in the JH biosynthetic pathway suggests that its action could be influenced by factors that affect hormone regulation, such as developmental stage and environmental cues .

Biochemical Analysis

Biochemical Properties

Farnesoic acid interacts with several enzymes and proteins. It is the substrate of this compound O-methyltransferase, which produces the crustacean reproductive hormone, methyl farnesoate (MF) . MF is responsible for enhancing reproductive maturation, maintaining juvenile morphology, and influencing male sex determination .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in Candida albicans, this compound stimulates the expression of both inflammatory and regulatory cytokines in the murine RAW264.7 macrophage cell line . In another study, it was found that this compound triggers the release of neutrophil extracellular traps (NETs) in a process called netosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the methylation process where it is converted to MF by the enzyme this compound O-methyltransferase . This conversion is a key step in the biosynthesis of the crustacean reproductive hormone, MF .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the silkworm Bombyx mori, the expression of the enzyme this compound O-methyltransferase, which converts this compound to MF, was found to be high at the early larval stage and low at the final instar .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a mouse model of systemic candidiasis, the administration of this compound led to enhanced mortality, particularly when mice were inoculated with a sublethal dose of Candida albicans .

Metabolic Pathways

This compound is involved in the juvenile hormone biosynthetic pathway in crustaceans. It is converted to MF by the enzyme this compound O-methyltransferase, a key step in the biosynthesis of MF .

Subcellular Localization

The enzyme that converts this compound to MF, this compound O-methyltransferase, has been localized in the neuro-secretory cells of the X-organ-sinus gland complex of the eyestalk in shrimp . This suggests that this compound may also be present in these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesoic acid can be synthesized through several synthetic routes. One common method involves the oxidation of farnesol, a naturally occurring sesquiterpene alcohol. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of microorganisms are engineered to convert farnesol or other related precursors into this compound. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Farnesoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific role in the biosynthesis of juvenile hormones in insects. Unlike farnesol and farnesal, which are primarily intermediates, this compound serves as a direct precursor to methyl farnesoate, a critical hormone in insect development . This unique function makes this compound an essential compound in the study of insect physiology and development.

Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHFZYAELPOJIV-IJFRVEDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315326
Record name (E,E)-Farnesoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-11-3, 7548-13-2
Record name (E,E)-Farnesoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E,E)-Farnesoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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